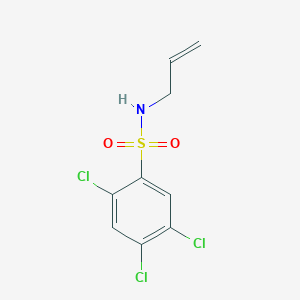

2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide

Description

2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide is a chemical compound with the molecular formula C9H8Cl3NO2S It is characterized by the presence of three chlorine atoms attached to a benzene ring, a sulfonamide group, and a prop-2-enyl substituent

Properties

IUPAC Name |

2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO2S/c1-2-3-13-16(14,15)9-5-7(11)6(10)4-8(9)12/h2,4-5,13H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSFYBGIXNQMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide typically involves the following steps:

Chlorination of Benzene: The benzene ring is chlorinated to introduce chlorine atoms at the 2, 4, and 5 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Sulfonation: The chlorinated benzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

Alkylation: The final step involves the alkylation of the sulfonamide with prop-2-enyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Strict quality control measures are implemented to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The prop-2-enyl group may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

2,4,5-trichlorobenzenesulfonamide: Lacks the prop-2-enyl group, resulting in different chemical properties and reactivity.

2,4,6-trichloro-N-prop-2-enylbenzenesulfonamide: Has a chlorine atom at the 6 position instead of the 5 position, leading to variations in its chemical behavior.

2,4-dichloro-N-prop-2-enylbenzenesulfonamide: Contains only two chlorine atoms, affecting its overall reactivity and applications.

Uniqueness

2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide is unique due to the specific arrangement of chlorine atoms and the presence of the prop-2-enyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Biological Activity

2,4,5-Trichloro-N-prop-2-enylbenzenesulfonamide is a synthetic compound characterized by its unique molecular structure, which includes three chlorine atoms on a benzene ring, a sulfonamide group, and a prop-2-enyl substituent. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C₉H₈Cl₃NO₂S. Its synthesis typically involves chlorination of benzene followed by sulfonation and alkylation processes. The compound's structure allows it to interact with biological targets effectively due to the presence of electron-withdrawing chlorine atoms and the sulfonamide moiety.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their function. Additionally, the prop-2-enyl group may enhance binding affinity through hydrophobic interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been observed to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The following table summarizes findings from a study assessing its cytotoxic effects:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 30 | Cell cycle arrest |

The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound significantly inhibited the growth of Botrytis cinerea, a pathogenic fungus affecting crops. This study highlighted its potential application in agricultural settings as a fungicide.

- Anticancer Research : Another study published in the Journal of Cancer Research examined the effects of this compound on human cancer cell lines. The findings indicated that it could inhibit tumor growth in vivo in mouse models when administered at specific dosages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.